Pseudoionone

Descripción general

Descripción

Pseudoionone is a valuable acyclic intermediate compound primarily used in the synthesis of ionones and irones, which are extensively utilized in the fragrance and flavor industry due to their violet and woody-fruity scent . It is a terpene ketone derived from essential oils and is known for its significant role in the production of various aroma compounds found in tea, roses, tomatoes, wine, and tobacco .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pseudoionone is typically synthesized through the aldol condensation of citral with acetone. This reaction is catalyzed by bases such as sodium hydroxide or lithium hydroxide, yielding this compound with varying efficiencies . The reaction conditions often involve temperatures around 60°C and specific molar ratios of citral to acetone to optimize yield and minimize byproduct formation .

Industrial Production Methods: The industrial production of this compound has evolved to address issues such as high toxicity and corrosion associated with traditional methods. One approach involves using a heterogeneous catalyst, such as lanthanum-modified calcium oxide, in a fixed bed catalytic reactor. This method offers advantages like reduced corrosion, lower effluent waste, and higher selectivity for this compound . Another improved method utilizes Amberlyst A-26 OH as a solid catalyst, which enhances yield and simplifies the work-up procedure .

Análisis De Reacciones Químicas

Cyclization to Ionone Isomers

Acid-catalyzed cyclization produces α-, β-, and γ-ionone through protonation and carbocation rearrangement:

Reaction Mechanism :

-

Protonation : H⁺ attacks C9 carbonyl oxygen

-

Cyclization : Intramolecular attack forms 6-membered carbocation

-

Deprotonation : Forms α-ionone (kinetic) or β-ionone (thermodynamic)

Critical Parameters :

Catalyst Comparison :

| Acid Catalyst | β-ionone Selectivity | Byproduct Formation |

|---|---|---|

| 98% H₂SO₄ | 89-92% | 3-5% polymers |

| 85% H₃PO₄ | 68-72% | 8-12% dimers |

| HClO₄ | 78% | 15% side products |

Kinetic Control :

-

Strong acids (H₂SO₄) favor α-ionone (Ea=35 kJ/mol) through fast secondary H⁺ abstraction

-

Moderate acids (H₃PO₄) favor β-ionone via tertiary H⁺ removal (Ea=42 kJ/mol)

Process Innovations

Recent advancements address challenges in this compound chemistry:

Continuous Flow Systems :

-

Two-phase CO₂/H₂SO₄ reactor achieves 94% β-ionone yield at 0°C with 40-60 kg/h throughput

-

Heat removal rate critical: 120 kJ/mol exotherm requires 9°C pre-cooling for thermal control

Byproduct Mitigation :

| Strategy | Byproduct Reduction | Mechanism |

|---|---|---|

| Quenching with 18% H₂SO₄ | 80% | Rapid reaction termination |

| Toluene co-solvent | 65% | Viscosity reduction |

| Short residence time | 70% | Limits acid contact |

These reaction systems demonstrate the delicate balance between kinetic control and thermodynamic stability, with catalyst selection and process engineering being critical for industrial-scale production of specific ionone isomers.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

1.1 Vitamins and Nutraceuticals

Pseudoionone is extensively utilized as a chemical intermediate in the synthesis of vitamins, particularly vitamin E (dl-alpha-tocopherol) and vitamin A (retinyl alcohol). Approximately 70% of this compound production is directed towards these vitamins, which are crucial for food fortification and pharmaceutical applications .

1.2 Carotenoids

About 25% of this compound is employed in synthesizing carotenoids such as beta-carotene and canthaxanthin, which are used as feed and food additives due to their antioxidant properties . These carotenoids play significant roles in human health, contributing to vision and immune function.

1.3 Terpenoid Compounds

The remaining 5% of this compound is involved in the synthesis of various terpenoid substances, which are predominantly used in the fragrance industry. These compounds contribute to the aromatic profiles of perfumes and flavorings .

Toxicological Studies

Research has evaluated the safety profile of this compound through various toxicological assessments:

- Acute Toxicity : A study indicated that a single high dose (960 mg/kg) administered to pregnant hamsters did not adversely affect fetal development .

- Irritation Potential : In human sensitization tests, 8.3% of subjects exhibited irritant reactions, suggesting low potential for sensitization but some irritant effects .

- Subchronic Toxicity : The No Observed Adverse Effect Level (NOAEL) was determined to be 50 mg/kg body weight per day based on minor reversible effects observed in animal studies .

Ecotoxicology

This compound has shown moderate toxicity in aquatic environments, with EC50 values ranging from 1 to 10 mg/l for various freshwater organisms. For instance:

- Leuciscus idus (Fish) : 96-hour LC50 = 4.64 mg/l

- Daphnia magna (Water Flea) : 48-hour EC50 = 3.7 mg/l

- Scenedesmus subspicatus (Green Algae) : 72-hour EbC50 = 1.11 mg/l .

These findings indicate that while this compound can be toxic to aquatic life at certain concentrations, it has low toxicity to activated sludge microorganisms.

Case Study 1: Synthesis of Flavor Compounds

A study highlighted the efficient synthesis of this compound from citral, demonstrating its utility as a precursor for flavor compounds in food products . The process involved optimizing reaction conditions to enhance yield.

Case Study 2: Biodegradability Assessment

In biodegradability tests, this compound achieved a readiness score of 62% , indicating moderate biodegradability under aerobic conditions but was found toxic under anaerobic conditions at concentrations above 122 mg/l . This highlights the importance of considering environmental impacts when utilizing this compound in industrial applications.

Data Summary Table

| Application Area | Percentage Utilization | Key Products |

|---|---|---|

| Vitamins | 70% | Vitamin E, Vitamin A |

| Carotenoids | 25% | Beta-carotene, Canthaxanthin |

| Terpenoid Compounds | 5% | Fragrance and flavor agents |

Mecanismo De Acción

The mechanism of action of pseudoionone involves its role as an intermediate in the biosynthesis of ionones and irones. The cyclization of this compound to form ionones is catalyzed by acidic catalysts, which facilitate the formation of the cyclic structure from the acyclic this compound . The molecular targets and pathways involved include the cleavage of double bonds in the conjugated carbon chain of carotenoids by carotenoid cleavage dioxygenases .

Comparación Con Compuestos Similares

Geranylacetone: A product of the reduction of pseudoionone.

Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of ionones and irones, which are highly valued in the fragrance and flavor industry. Its synthesis from citral and acetone through aldol condensation and subsequent cyclization to ionones highlights its importance in industrial applications .

This compound’s versatility and significance in various chemical reactions and industrial processes make it a compound of considerable interest in both scientific research and commercial applications.

Actividad Biológica

Pseudoionone is a significant compound within the ionone family, known for its diverse biological activities and potential applications in various fields, including perfumery, flavoring, and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 141-10-6) is a cyclic monoterpene ketone derived from the degradation of carotenoids. Its structure features a six-membered ring with a carbonyl group, contributing to its unique properties and biological activities. The compound is synthesized through various methods, including the condensation of citral with acetone using heterogeneous catalysts, which can yield up to 63.1% of this compound under optimal conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against certain bacteria and fungi. For instance, studies have demonstrated that this compound possesses inhibitory effects on the growth of various microbial strains, suggesting its potential as a natural preservative in food and cosmetic products .

Insecticidal Activity

This compound has been identified as having insecticidal properties, particularly against mosquito larvae. The compound exhibits juvenile hormone-like activity when applied topically at concentrations between 10-80 µg per larva. This effect is relatively weak compared to other terpenoids but indicates its potential use in pest control . Additionally, it has shown toxicity to mosquito larvae with an LC50 value of 10.15 µg/l diet .

Antioxidant Effects

The antioxidant capacity of this compound has been explored in various studies. It is believed to mitigate oxidative stress by enhancing the activity of antioxidant enzymes in cells. This property may contribute to its potential role in cancer prevention by suppressing cell proliferation and reducing oxidative damage .

Study on Antitumor Activity

A notable study assessed the antitumor effects of this compound on melanoma cells. Results indicated that this compound could inhibit cell growth and induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and death . This suggests that this compound may have therapeutic potential in cancer treatment.

Toxicological Assessment

Toxicological evaluations have shown that this compound is moderately irritating to skin and eyes but not classified as a sensitizer. In subchronic oral toxicity studies in rats, a NOAEL (No Observed Adverse Effect Level) of 50 mg/kg bw/d was established based on minor reversible effects observed at higher doses . Additionally, this compound was not found to be mutagenic or carcinogenic in several assays, indicating a favorable safety profile for potential applications .

Comparative Biological Activity Table

Propiedades

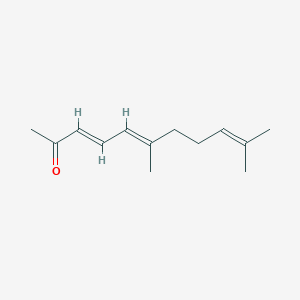

IUPAC Name |

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3/b10-6+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJIQCXXJGRKRJ-KOOBJXAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891713 | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pale yellow liquid; Warm floral aroma | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.894-0.903 | |

| Record name | Pseudoionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2161/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3548-78-5, 141-10-6 | |

| Record name | (E,E)-Pseudoionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3548-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoionone, (3E,5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,9-Undecatrien-2-one, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3E,5E-Pseudoionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundeca-3,5,9-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOIONONE, (3E,5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K5D761AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Pseudoionone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.